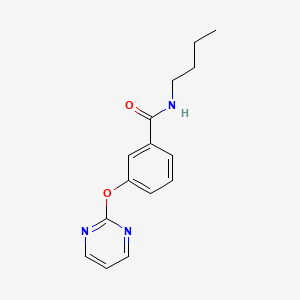![molecular formula C18H20ClN3O3S B5503857 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)
1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- The synthesis of related piperidine derivatives often involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization. This process yields a range of cyclic enamine sulfones and piperidines (Back & Nakajima, 2000).
Molecular Structure Analysis
- The structure of similar compounds has been investigated using techniques like X-ray crystallography. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol exhibits a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Chemical Reactions and Properties
- Chemical properties of related compounds are influenced by the nature of substitutions on the benzhydryl ring and sulfonamide ring. This affects their reactivity and interaction with other chemical entities (Vinaya et al., 2009).
Physical Properties Analysis
- The physical properties of such compounds, including solubility and crystallization, can be significantly affected by the presence and position of specific functional groups (Kiani et al., 2013).
Chemical Properties Analysis
- The chemical properties are characterized by their reactivity, particularly in the formation of sulfonamide derivatives. The nature and position of substituents play a crucial role in determining the chemical behavior of these compounds (Yan & Gao, 2000).
Scientific Research Applications
Synthesis and Structural Analysis
- A study by Girish et al. (2008) focused on the synthesis of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, and its structural investigation using X-ray crystallography. This research could provide insights into the structural characteristics of similar compounds, including 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide (Girish et al., 2008).
Anticancer Potential
- Szafrański & Sławiński (2015) synthesized novel sulfonamide compounds with potential anticancer activity. One of these compounds showed significant activity against leukemia, colon cancer, and melanoma. This suggests that this compound might also have potential anticancer applications (Szafrański & Sławiński, 2015).
Alzheimer's Disease Research
- Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, evaluating them as drug candidates for Alzheimer’s disease. The research indicated potential utility in neurological disorders, which could extend to compounds like this compound (Rehman et al., 2018).
Antimicrobial Applications
- Vinaya et al. (2009) synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and evaluated their antimicrobial activities. This indicates potential antimicrobial applications for similar compounds, including this compound (Vinaya et al., 2009).
Enzyme Inhibition Studies
- A study by Iqbal et al. (2017) on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their antibacterial potentials. This suggests possible enzyme inhibition properties for similar compounds, such as this compound (Iqbal et al., 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13-3-2-4-17(20-13)21-18(23)14-9-11-22(12-10-14)26(24,25)16-7-5-15(19)6-8-16/h2-8,14H,9-12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMGWZSRAIDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![1,9-dimethyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5503781.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5503796.png)
![3-{5-[1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5503801.png)
![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)
![1,2,4,5-tetraazaspiro[5.11]heptadecane-3-thione](/img/structure/B5503813.png)
![ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)
![methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5503822.png)
![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)